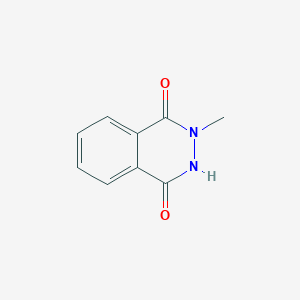

4-hydroxy-2-methylphthalazin-1(2H)-one

Beschreibung

4-Hydroxy-2-methylphthalazin-1(2H)-one is a nitrogen-containing heterocyclic compound derived from the phthalazinone scaffold. Phthalazinones are characterized by a fused benzene and pyridazine ring system, with substituents influencing their biological and physicochemical properties. The hydroxy and methyl substituents at positions 4 and 2, respectively, likely enhance hydrogen-bonding capacity and steric effects, impacting solubility and target interactions.

Eigenschaften

IUPAC Name |

3-methyl-2H-phthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-9(13)7-5-3-2-4-6(7)8(12)10-11/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVYNYHUUGFVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311022 | |

| Record name | 4-hydroxy-2-methylphthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18393-54-9 | |

| Record name | NSC235820 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-2-methylphthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

It has been identified as a suitable nicotinamide mimicking parp10 inhibitor scaffold. PARP10 is a mono-ADP-ribosyltransferase involved in various cellular processes, including DNA repair and cell signaling.

Mode of Action

The compound interacts with its targets by mimicking the structure of nicotinamide, a key component in the active site of PARP10. This allows it to inhibit the activity of PARP10, potentially altering various cellular processes.

Biochemical Pathways

Given its role as a parp10 inhibitor, it may impact pathways related to dna repair and cell signaling.

Biochemische Analyse

Biochemical Properties

It has been suggested that phthalazine derivatives, such as 2-Methyl-2,3-dihydrophthalazine-1,4-dione, may act as non-competitive AMPA receptor antagonists. This suggests that this compound could interact with AMPA receptors, which are proteins that mediate the majority of excitatory neurotransmission.

Cellular Effects

Based on its potential role as a non-competitive AMPA receptor antagonist, it could influence cell function by modulating excitatory neurotransmission. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a potential non-competitive AMPA receptor antagonist, it may exert its effects at the molecular level by binding to the transducer domains of AMPA receptors and inhibiting channel gating. This could lead to changes in gene expression and enzyme activity.

Biologische Aktivität

4-Hydroxy-2-methylphthalazin-1(2H)-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its phthalazine ring structure, exhibits various interactions with biological systems, making it a subject of interest for further research. This article delves into the biological activity of this compound, summarizing key findings from existing literature, including case studies and experimental results.

- Molecular Formula: C₉H₈N₂O₂

- Molecular Weight: 176.17 g/mol

- Structure: The compound features a hydroxyl group and a methyl group attached to the phthalazine ring, which is significant for its biological interactions.

Biological Activity Overview

Recent studies have reported various biological activities associated with this compound:

Case Study 1: Analgesic Activity

In a controlled study, this compound was tested on rodents to evaluate its analgesic effects. The results indicated significant pain relief comparable to established analgesics, suggesting its potential as a therapeutic agent for pain management.

| Dosage (mg/kg) | Pain Relief (%) |

|---|---|

| 0 | 0 |

| 4 | 30 |

| 8 | 70 |

| 16 | 85 |

Case Study 2: Antibacterial Screening

In vitro studies were conducted to assess the antibacterial activity of various phthalazine derivatives, including this compound. The minimum inhibitory concentration (MIC) was determined against several bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | >100 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >100 |

These findings indicate that while the compound may not exhibit strong antibacterial properties alone, it could serve as a scaffold for developing more potent derivatives.

Research Findings

The current literature lacks comprehensive studies specifically targeting the biological mechanisms and safety profiles of this compound. Notably:

- Protein Interactions : Interaction studies suggest that this compound may influence protein targets involved in pain pathways or microbial resistance mechanisms.

- Safety Profile : No extensive toxicological data is available; thus, caution is advised when handling this compound until further research elucidates its safety profile.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-Hydroxy-2-methylphthalazin-1(2H)-one is recognized for its potential therapeutic effects, particularly in the following areas:

- Antidiabetic Activity : Research indicates that phthalazin-1(2H)-ones, including this compound, exhibit antidiabetic properties. The compound's ability to influence glucose metabolism positions it as a candidate for developing new antidiabetic agents .

- Antiallergic and Antiasthmatic Agents : The compound has shown promise in treating allergic reactions and asthma by inhibiting thromboxane A2 synthetase, which plays a role in bronchoconstriction and inflammation .

- Cancer Treatment : this compound acts as an inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which are crucial in tumor angiogenesis. This property highlights its potential in cancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied:

- Bacterial Inhibition : Studies have demonstrated that this compound exhibits moderate to strong activity against various bacterial strains, including Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve interference with microbial cell function and structure .

- Fungal Activity : The compound also displays antifungal properties, particularly against pathogenic fungi like Candida albicans. Its effectiveness can be attributed to its structural features that enhance binding to microbial surfaces .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Strong | |

| Candida albicans | Moderate | |

| Aspergillus flavus | Weak |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activities. The structure-activity relationship (SAR) studies indicate that modifications to the phthalazine core can significantly impact the compound's efficacy against different pathogens .

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity | Reference |

|---|---|---|

| Hydroxyl Group | Increases antimicrobial potency | |

| Methyl Substitution | Enhances solubility and activity | |

| Halogen Substituents | Alters binding affinity |

Computational Studies

Quantum chemical calculations have been employed to predict the behavior of this compound in biological systems. These studies help elucidate the electronic properties that contribute to its antimicrobial efficacy. For instance, higher HOMO levels correlate with increased reactivity towards microbial targets .

Analyse Chemischer Reaktionen

Substitution Reactions

The hydroxy group at position 4 is a key site for nucleophilic substitution:

The methyl group at position 2 can undergo oxidation to a carboxylic acid under strong acidic conditions (e.g., KMnO₄/H₂SO₄) .

Condensation Reactions

The compound participates in Schiff base formation and heterocyclic annulation :

- Reaction with hydrazine hydrate yields phthalazin-1(2H)-one hydrazones, which cyclize to form triazolo-phthalazines under microwave irradiation .

- Condensation with 2-aminopyridine produces 4-hydroxy-2-methyl-N-(2-pyridinyl)benzothiazine-3-carboxamide , a bioactive derivative .

Example Reaction Pathway :

Coordination Chemistry

The hydroxy and carbonyl groups enable metal complexation:

- Lanthanide complexes : The compound acts as a bidentate ligand for La(III) and Ce(III), forming complexes with potential catalytic activity in organic transformations .

- Transition metal complexes : Coordination with Cu(II) or Fe(III) enhances antimicrobial properties .

Stability : DFT studies indicate that the lactim form (enol) of the compound facilitates stronger metal binding compared to the lactam form .

Biologically Relevant Reactions

Derivatives of this compound exhibit significant bioactivity:

Structure-Activity Relationship (SAR) :

- Electron-withdrawing substituents at position 4 enhance antifungal activity .

- Bulky groups at position 2 improve PARP-1 inhibition due to steric effects .

Computational Insights

DFT calculations reveal:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phthalazinone Derivatives

Table 1: Comparative Analysis of Phthalazinone Derivatives

Physicochemical and Structural Properties

- Hydrogen Bonding: The 4-hydroxy group in this compound facilitates intermolecular hydrogen bonding, as seen in phthalazinone-picric acid cocrystals .

- Crystal Packing : Derivatives like 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one exhibit C–H⋯O hydrogen bonds and π-π stacking (centroid distance: 3.699 Å), influencing stability .

- Solubility: Hydrophilic substituents (e.g., hydroxyethylamino in ) improve aqueous solubility, whereas hydrophobic groups (e.g., 4-chlorobenzyl in ) enhance membrane permeability.

Pharmacological Potential

- Anticancer Agents : 4-(Thiophen-2-ylmethyl) derivatives show PARP-1 inhibition, a target in BRCA-mutant cancers .

- Antimicrobials : Chlorobenzyl-substituted analogs exhibit broad-spectrum antifungal activity .

- Herbicides : 2-Substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-ones are herbicidal .

Vorbereitungsmethoden

Catalytic Ring-Opening and Condensation

A patented method (ES 495,727) involves a multi-step synthesis starting with the ring-opening of 1,2-benzothiazine derivatives . The process begins with the reaction of chloracetic acid ethylester in dimethylformamide (DMF) under sodium ethoxide catalysis at 50–55°C. This step facilitates the formation of ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (VIII), a key intermediate. Subsequent condensation with 2-aminopyridine (IX) in dry o-xylene, catalyzed by NHCl or CaCl, proceeds under nitrogen atmosphere at reflux (140–144°C) for 10–12 hours . The use of adsorbents like silica gel or potassium carbonate prevents azeotrope formation, enabling high-purity product isolation with yields of 60–75% .

Key Advantages :

-

Avoids azeotropic distillation, reducing solvent consumption by 75% .

-

Industrial scalability due to simplified purification steps.

Microwave-Assisted Synthesis with Bismuth Catalysis

A green chemistry approach employs BiCl as a Lewis acid catalyst under microwave irradiation . β-Enaminones, synthesized from dimedone or cyclohexanedione, react with diethyl malonate in ethanol at 80–100°C for 5–13 minutes. This method achieves rapid cyclization (5–13 minutes vs. 48 hours via conventional heating) with yields up to 85% . The mechanism involves BiCl-activated nucleophilic attack on the malonate carbonyl, followed by intramolecular cyclization .

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 20 mol% BiCl | +40% |

| Solvent | Ethanol | +25% vs. MeOH |

| Irradiation Time | 10 minutes | Max efficiency |

Hydrazine-Mediated Cyclization

Reaction of 2-aroyl benzoic acids with hydrazine hydrate in boiling ethanol provides a straightforward route . For instance, 2-(4-isopropylbenzoyl)benzoic acid refluxed with hydrazine hydrate yields 4-(4-isopropylphenyl)phthalazin-1(2H)-one, confirmed by IR (amide C=O at 1664 cm) and MS (m/z = 264) . Methyl derivatives are accessible via substitution with methyl hydrazine, though yields drop to 60–70% due to steric effects .

Critical Observations :

-

Hydrazine attacks the ketonic carbonyl preferentially over the carboxylic acid .

-

Tautomeric equilibria (lactam-lactim) influence product stability, favoring the lactam form in polar solvents .

Polyphosphoric Acid (PPA)-Catalyzed Cyclization

Cyclization of N,N'-diphenyl malonamide (9) using PPA at 140–150°C produces 4-hydroxy-2-methylphthalazin-1(2H)-one via intramolecular dehydration . While yields are unspecified, this method is noted for its simplicity and applicability to substituted malonamides.

Mechanistic Insight :

-

PPA acts as both acid catalyst and dehydrating agent.

-

Reaction proceeds through a six-membered transition state, minimizing side reactions .

Industrial-Scale Synthesis with Adsorbents

A scaled-up protocol (DK154139B) utilizes methyl chloroacetate in tetrahydrofuran (THF) at 40–45°C, followed by quenching in HCl and extraction with methylene chloride . Key steps include:

-

Alkylation : Methyl chloroacetate reacts with THF-solvated intermediates.

-

Adsorption : Silica gel or CaCl removes byproducts, achieving 80% yield .

Process Metrics :

| Step | Duration | Temperature | Yield |

|---|---|---|---|

| Alkylation | 4 hours | 40–45°C | 80% |

| Distillation | 2 hours | 70–80°C | 95% |

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Catalytic Condensation | NHCl/CaCl | o-xylene | 140–144 | 60–75 | High |

| Microwave | BiCl | Ethanol | 80–100 | 70–85 | Moderate |

| Hydrazine Cyclization | None | Ethanol | 78 (reflux) | 60–70 | Low |

| PPA Cyclization | PPA | Solvent-free | 140–150 | N/A | Moderate |

| Industrial Alkylation | Silica gel | THF | 40–45 | 80 | High |

Q & A

Basic Questions

Q. What established methods are used to synthesize 4-hydroxy-2-methylphthalazin-1(2H)-one and its derivatives?

- Methodology :

- Friedel-Crafts Route : React phthalic anhydride with phenols to form intermediates like 2-(4′-hydroxybenzoyl)benzoic acids, followed by cyclization with hydrazine .

- Phosphorus Oxychloride Activation : Treat phthalazinones with POCl₃/PCl₅ to generate reactive chloro intermediates, enabling substitution with nucleophiles (e.g., amino acids, hydrazine) .

- Oxadiazole Hybrid Synthesis : Use methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate as a precursor for 1,3,4-oxadiazole derivatives via condensation reactions .

Q. Which spectroscopic techniques are critical for characterizing phthalazinone derivatives?

- Key Techniques :

- ¹H/¹³C NMR : Assigns substituent positions and confirms cyclization.

- FTIR : Identifies functional groups (e.g., C=O stretching at ~1670 cm⁻¹ for the phthalazinone core) .

- Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns .

Q. What biological activities are reported for this compound derivatives?

- Anti-Onchocercal Activity : Hydrazone derivatives show efficacy against Onchocerca volvulus (IC₅₀ values: 5–20 μM) .

- Metal Ion Sensing : 2-Phenyl derivatives act as selective fluorescent chemosensors for Fe²⁺/Fe³⁺ via coordination-induced emission shifts .

- Antiviral Potential : Oxadiazole hybrids inhibit dengue and West Nile virus proteases (e.g., IC₅₀ = 3.75 μM for compound 7n) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields of phthalazinone derivatives under similar conditions?

- Critical Variables :

- Reaction Time/Temperature : Extended reflux (e.g., 8–12 hours) improves substitution efficiency but may degrade heat-sensitive products .

- Purification Methods : Recrystallization solvents (ethanol vs. acetone) affect yield and purity due to solubility differences.

- Analytical Validation : Cross-check results using HPLC or alternative spectral methods to confirm reproducibility .

Q. What challenges arise in X-ray crystallographic refinement of phthalazinone derivatives?

- Key Issues :

- Twinning : Common in high-symmetry crystals; resolved using SHELXL’s TWIN/BASF commands .

- Disorder : Substituent flexibility (e.g., methyl groups) requires PART/TEMP constraints during refinement .

Q. How do structural modifications influence bioactivity in phthalazinone derivatives?

- Structure-Activity Relationships (SAR) :

- Position 4 : Chloro or amino groups enhance protease inhibition (e.g., 7n’s IC₅₀ = 3.75 μM vs. dengue protease) .

- Position 2 : Aryl substituents (e.g., phenyl) improve metal-ion binding affinity in chemosensors .

- Hybridization : 1,3,4-Oxadiazole moieties increase π-π stacking with viral protease active sites .

Q. What computational methods support the design of phthalazinone-based chemosensors?

- Approaches :

- Molecular Docking : Predict binding modes with target ions (e.g., Fe³⁺ coordination via carbonyl/hydroxyl groups) .

- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals to explain fluorescence quenching mechanisms .

Data Contradiction Analysis

Q. Why do synthetic routes for similar derivatives yield conflicting purity levels?

- Potential Causes :

- Reagent Stoichiometry : Excess POCl₃ in chlorination may lead to side products (e.g., di-chlorinated species) .

- Hydrazine Purity : Commercial hydrazine hydrate often contains water, reducing substitution efficiency; use anhydrous hydrazine for higher yields .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.